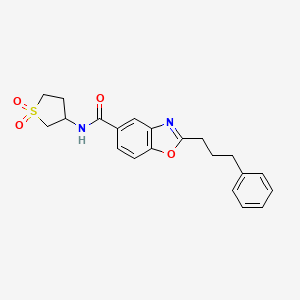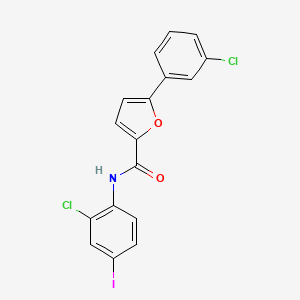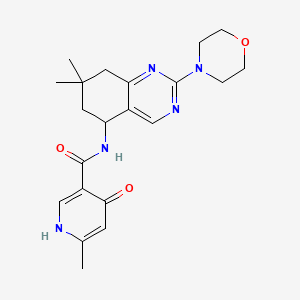![molecular formula C14H17Cl2NO2 B6067781 4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B6067781.png)
4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a but-2-ynyl chain, which is further substituted with a 2-chlorophenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chlorophenoxy)but-2-ynyl]morpholine;hydrochloride typically involves the following steps:
Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of a terminal alkyne with an appropriate halide.
Attachment of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the but-2-ynyl chain with 2-chlorophenol in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the intermediate product with morpholine under appropriate conditions, such as heating in the presence of a solvent like toluene.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4
Propriétés
IUPAC Name |
4-[4-(2-chlorophenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16;/h1-2,5-6H,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPXOADXNMGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B6067702.png)


![1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6067717.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B6067726.png)
![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![2-(3,5-DICHLOROPHENYL)-8-PROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6067770.png)
![2-[3-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B6067778.png)
![2-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6067780.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067786.png)
![(2Z)-5-[(3-Chlorophenyl)methyl]-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6067795.png)

